2,3-Dichloro-3'-piperidinomethyl benzophenone

Descripción

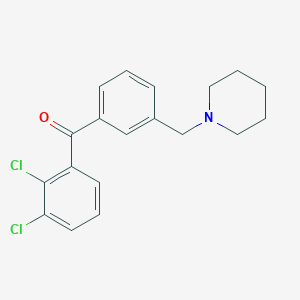

2,3-Dichloro-3'-piperidinomethyl benzophenone is a halogenated benzophenone derivative characterized by a dichlorinated aromatic ring and a piperidinomethyl substituent at the 3' position. Structurally, it consists of two benzene rings connected by a ketone group (benzophenone core), with chlorine atoms at the 2- and 3-positions on one ring and a piperidine-linked methyl group at the 3'-position on the adjacent ring (Figure 1).

Propiedades

IUPAC Name |

(2,3-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-17-9-5-8-16(18(17)21)19(23)15-7-4-6-14(12-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEFCQPNEYFTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643160 | |

| Record name | (2,3-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-48-1 | |

| Record name | Methanone, (2,3-dichlorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-3’-piperidinomethyl benzophenone typically involves the reaction of benzophenone with 2,3-dichlorobenzyl chloride and piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,3-Dichloro-3’-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-3’-piperidinomethyl benzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzophenone derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of benzophenone, including 2,3-Dichloro-3'-piperidinomethyl benzophenone, exhibit significant anticancer activity. A study highlighted the cytotoxic effects of Mannich bases derived from benzophenones, demonstrating that certain compounds possess higher potency than standard chemotherapy agents like 5-fluorouracil . This compound has been evaluated for its efficacy against various cancer cell lines, showing promise in inhibiting tumor growth.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or modulate signal transduction pathways, thereby influencing cellular responses related to cancer progression.

Case Study: Cytotoxicity Assessment

In a detailed cytotoxicity assessment, derivatives including this compound were tested against human cancer cell lines. The results indicated a notable reduction in cell viability at certain concentrations, underscoring the compound's potential as an anticancer agent .

Materials Science

UV Absorption and Stabilization

this compound is also utilized as a UV stabilizer in various materials. Its ability to absorb UV radiation makes it valuable in formulations designed to protect plastics and coatings from photodegradation. This property is crucial for enhancing the longevity and durability of products exposed to sunlight .

Polymer Applications

In polymer chemistry, this compound can be incorporated into polymer matrices to improve their resistance to UV light. The incorporation of such stabilizers is essential in applications ranging from outdoor furniture to automotive parts, where prolonged exposure to sunlight can lead to material degradation.

Environmental Studies

Toxicological Assessments

Given the compound's potential environmental impact, studies have been conducted to evaluate its toxicity and persistence in aquatic systems. Research has shown that certain benzophenone derivatives can disrupt endocrine functions in wildlife, raising concerns about their ecological effects .

Biomonitoring Studies

Biomonitoring efforts have detected the presence of benzophenones in various environmental matrices, including water and sediment samples. These studies are crucial for understanding the exposure risks associated with these compounds and informing regulatory measures aimed at protecting public health .

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Antibacterial Effects

- Diphenyl-Substituted Analogs: Benzophenone derivatives with diphenyl substitutions (e.g., A11–15 and B13–17) exhibit MIC values of 0.5–8 µg/mL against drug-resistant Gram-positive bacteria, attributed to enhanced hydrophobicity .

- Benzophenone Derivatives: Compounds like A8–10 (benzophenone derivatives) show MIC values >32 µg/mL, indicating that bulkier hydrophobic groups (e.g., piperidinomethyl) may improve activity .

- Halogenation Impact: Dichloro-substituted derivatives (e.g., 2,3-dichloro) are hypothesized to exhibit stronger enzyme inhibition due to increased electrophilicity compared to mono-halogenated analogs .

Enzyme Inhibition

- OpdB Inhibition: Benzophenone derivatives with piperidine substituents (e.g., A8–10) display IC₅₀ values <10 µM against OpdB, a bacterial protease critical for virulence .

- Structural-Activity Relationship: Piperidinomethyl groups enhance OpdB binding affinity compared to morpholinomethyl or pyrrolidinomethyl analogs, likely due to improved hydrophobic interactions .

Actividad Biológica

2,3-Dichloro-3'-piperidinomethyl benzophenone is a synthetic compound belonging to the benzophenone family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Cl2N. The compound features a benzophenone core with a piperidinomethyl substitution, which is critical for its biological activity.

Antitumor Properties

Research has identified this compound as a potential antitumor agent. Its activity has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

- Mechanism of Action : The compound is believed to exert its antitumor effects by inhibiting key enzymes involved in cell proliferation and survival. This action disrupts the cell cycle, leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures exhibit cytotoxicity that is often superior to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Properties

In addition to its antitumor activity, this compound has been studied for its antimicrobial effects.

- Activity Spectrum : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Study on Cytotoxicity

A study published in Medicinal Chemistry evaluated the cytotoxicity of various Mannich bases, including derivatives of this compound. The results indicated that this compound demonstrated enhanced cytotoxicity against human cancer cell lines compared to traditional chemotherapeutics. Specifically, it showed up to 5-fold increased potency against certain cancer types when compared to controls .

Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of benzophenone derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2,3-Dichloro-3'-piperidinomethyl BP | High | Moderate | Enzyme inhibition; membrane disruption |

| Benzophenone | Moderate | Low | UV absorption; minimal biological action |

| 4-Amino-benzophenone | High | High | Apoptosis induction; membrane disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.